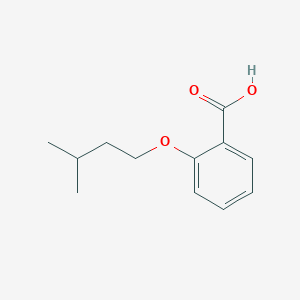

2-(3-Methylbutoxy)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKOOVDPFRWHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586372 | |

| Record name | 2-(3-Methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21023-51-8 | |

| Record name | 2-(3-Methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methylbutoxy Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 2-(3-Methylbutoxy)benzoic Acid Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered: the carbon-oxygen bond of the ether and the carbon-carbon bond of the carboxylic acid group.

The most logical disconnection is at the ether linkage (C-O bond), which simplifies the molecule into two key precursors: a derivative of 2-hydroxybenzoic acid (salicylic acid) and a 3-methylbutyl (isoamyl) moiety. This leads to two potential synthetic strategies: nucleophilic substitution on the isoamyl group by the phenoxide of salicylic (B10762653) acid, or a coupling reaction between a salicylic acid derivative and an isoamyl alcohol derivative.

A secondary disconnection can be envisioned at the carboxyl group, suggesting a late-stage carboxylation of an appropriate precursor. However, the ether disconnection is generally more convergent and efficient.

Classical Synthetic Pathways to this compound

Classical synthetic methods provide robust and well-documented routes to this compound, primarily through esterification/hydrolysis and etherification strategies.

Esterification and Hydrolytic Approaches

This approach involves the initial protection of the carboxylic acid of a salicylic acid precursor, followed by etherification of the phenolic hydroxyl group, and concluding with deprotection to reveal the target benzoic acid.

First, salicylic acid can be esterified, commonly through a Fischer esterification with an alcohol like methanol (B129727) in the presence of an acid catalyst, to yield methyl salicylate (B1505791). This protects the carboxylic acid from interfering with the subsequent etherification step. The resulting methyl 2-hydroxybenzoate is then subjected to etherification. Following the formation of the ether linkage, the methyl ester is hydrolyzed back to the carboxylic acid. This is typically achieved by saponification with a base such as sodium hydroxide (B78521), followed by an acidic workup to protonate the carboxylate salt, yielding this compound.

| Reaction Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| Esterification | Salicylic acid, Methanol | H₂SO₄ (catalyst), Reflux | Methyl salicylate | >90% |

| Etherification | Methyl salicylate, Isoamyl bromide | K₂CO₃, Acetone, Reflux | Methyl 2-(3-methylbutoxy)benzoate | 80-90% |

| Hydrolysis | Methyl 2-(3-methylbutoxy)benzoate | 1. NaOH (aq), Reflux 2. HCl (aq) | This compound | >95% |

Etherification Strategies Utilizing Phenolic Intermediates

Direct etherification of the phenolic hydroxyl group of salicylic acid or its ester is a more direct classical approach. Two prominent methods are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group of a salicylic acid derivative (such as methyl salicylate) with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an isoamyl halide (e.g., isoamyl bromide or iodide) in an SN2 reaction to form the ether.

| Reactants | Reagents/Conditions | Product | Typical Yield |

| Methyl salicylate, Isoamyl bromide | NaH or K₂CO₃, DMF or Acetone, Heat | Methyl 2-(3-methylbutoxy)benzoate | 75-90% |

The Mitsunobu reaction offers a milder alternative for the etherification of the phenolic hydroxyl group with 3-methyl-1-butanol (isoamyl alcohol). This reaction proceeds under neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.

| Reactants | Reagents/Conditions | Product | Typical Yield |

| Methyl salicylate, Isoamyl alcohol | PPh₃, DEAD or DIAD, THF, 0 °C to RT | Methyl 2-(3-methylbutoxy)benzoate | 70-85% |

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has introduced a variety of catalytic methods that can offer improved efficiency, milder reaction conditions, and broader substrate scope compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with copper and palladium, has become a cornerstone for the formation of C-O bonds in aryl ethers.

The Ullmann condensation is a classical copper-catalyzed reaction that has been modernized with the use of ligands and improved reaction conditions. In the context of synthesizing this compound, this would involve the coupling of a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate) with sodium isoamyloxide, catalyzed by a copper(I) salt, often in a polar, high-boiling solvent.

| Reactants | Catalyst System | Conditions | Product | Typical Yield |

| Methyl 2-bromobenzoate (B1222928), Sodium isoamyloxide | CuI, Ligand (e.g., phenanthroline) | High-boiling solvent (e.g., DMF, NMP), Heat | Methyl 2-(3-methylbutoxy)benzoate | 60-80% |

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction that has been extensively developed for the synthesis of aryl ethers. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. For the synthesis of the target molecule, methyl 2-bromobenzoate could be coupled with isoamyl alcohol in the presence of a palladium catalyst and a strong base.

| Reactants | Catalyst System | Base | Conditions | Product |

| Methyl 2-bromobenzoate, Isoamyl alcohol | Pd(OAc)₂, Ligand (e.g., BINAP) | NaOt-Bu | Toluene, Heat | Methyl 2-(3-methylbutoxy)benzoate |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative. In the context of etherification, phase-transfer catalysis (PTC) can be considered an organocatalytic approach to the Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. This method can lead to milder reaction conditions and improved yields.

| Reactants | Catalyst | Base | Conditions | Product |

| Salicylic acid, Isoamyl bromide | Tetrabutylammonium bromide (TBAB) | NaOH (aq) | Biphasic system (e.g., Toluene/Water) | This compound |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of this compound, this involves employing alternative reaction media, maximizing the incorporation of reactant atoms into the final product, and designing sustainable synthetic pathways.

The conventional Williamson ether synthesis often utilizes volatile organic solvents (VOCs) such as dimethylformamide (DMF), acetone, or acetonitrile (B52724). rsc.org These solvents pose environmental and health risks. Green chemistry encourages the replacement of such solvents with more benign alternatives like water or, ideally, conducting the reaction in a solvent-free environment.

Aqueous Medium Synthesis: The synthesis of alkoxybenzoic acids in aqueous media presents a sustainable alternative. francis-press.com This approach often requires a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble phenoxide salt and the water-insoluble alkyl halide. The PTC, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase (the alkyl halide) for the reaction to occur. Research on similar compounds, such as 4-benzyloxy benzoic acid, has demonstrated the feasibility of surfactant-assisted Williamson synthesis in aqueous media, which can be adapted for this compound. francis-press.com

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent another significant green advancement. These reactions can be facilitated by grinding the reactants together, sometimes with microwave irradiation to provide the necessary activation energy. For the synthesis of this compound, this would involve reacting solid sodium salicylate with liquid 1-bromo-3-methylbutane (B150244), potentially with a solid-supported catalyst. This method drastically reduces waste by eliminating the need for a solvent and subsequent removal and disposal steps. Microwave-assisted synthesis, in particular, has been shown to be effective for producing p-alkoxybenzoic acids, offering rapid heating and often leading to higher yields in shorter reaction times. researchgate.neted.gov

| Approach | Solvent System | Key Advantages | Key Challenges |

| Traditional Synthesis | Acetonitrile, DMF, Acetone | High solubility of reactants, well-established procedures. | Use of volatile organic compounds (VOCs), environmental impact, solvent recovery costs. |

| Aqueous Medium Synthesis | Water | Environmentally benign, low cost, non-flammable. | Low solubility of organic reactants, requires phase-transfer catalyst, potential for hydrolysis side reactions. |

| Solvent-Free Synthesis | None (Solid-State) | Eliminates solvent waste, potential for high reaction rates (especially with microwave), simplified workup. | Potential for poor mixing and heat transfer, may not be suitable for all substrates. |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.comnih.gov An ideal reaction has 100% atom economy, where all atoms from the reactants are found in the final product. nih.gov

The Williamson ether synthesis of this compound from the sodium salt of salicylic acid and 1-bromo-3-methylbutane proceeds with the formation of sodium bromide as a stoichiometric byproduct.

Reaction: C₇H₅NaO₃ + C₅H₁₁Br → C₁₂H₁₆O₃ + NaBr

The calculation of its atom economy reveals the inherent inefficiency of substitution reactions compared to addition reactions. primescholars.com

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| Sodium Salicylate | C₇H₅NaO₃ | 160.10 | Reactant |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | Reactant |

| Total Reactant Mass | 311.14 | ||

| This compound | C₁₂H₁₆O₃ | 208.25 | Desired Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| Atom Economy % | 66.93% | (Mass of Product / Total Mass of Reactants) x 100 |

Catalysis: Utilizing phase-transfer catalysts in aqueous synthesis or recyclable solid-supported catalysts can improve reaction efficiency and reduce waste compared to using stoichiometric amounts of reagents.

Energy Efficiency: Employing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Renewable Feedstocks: While salicylic acid is often derived from petrochemical sources, exploring bio-based routes for precursors aligns with long-term sustainability goals.

Scale-Up Considerations and Process Optimization for this compound Production

Translating a laboratory-scale synthesis to large-scale industrial production requires careful consideration of chemical engineering principles and rigorous process optimization to ensure safety, efficiency, and product quality.

Scaling up the synthesis of this compound involves addressing several key engineering challenges inherent to the Williamson ether synthesis.

Reactor Design: For batch production, a jacketed, agitated reactor is standard. The material of construction, typically glass-lined steel or a corrosion-resistant alloy like Hastelloy, must be chosen to withstand the alkaline conditions and the presence of halides.

Heat Transfer: The O-alkylation reaction is exothermic. An efficient heat-transfer system is crucial for maintaining the optimal reaction temperature. On a large scale, the surface-area-to-volume ratio decreases, making heat removal more challenging. A reactor jacket with circulating thermal fluid is necessary to control the temperature, preventing runaway reactions and minimizing the formation of byproducts from excessive heat.

Mass Transfer and Mixing: The reaction is often multiphasic (e.g., solid sodium salicylate, liquid alkyl halide, and solvent). Effective agitation is critical to ensure sufficient contact between the reactants and to maintain a uniform temperature throughout the reactor. The choice of impeller (e.g., anchor, turbine) and agitation speed must be optimized to achieve homogeneity without excessive energy consumption.

Reagent Addition: The controlled addition of the alkylating agent (1-bromo-3-methylbutane) is often preferred over adding all reactants at once. This allows for better temperature management of the exothermic reaction and can help to minimize side reactions.

Achieving high purity and maximizing yield are primary objectives in commercial chemical production. This is accomplished through systematic optimization of reaction parameters and purification processes.

Stoichiometry: While a 1:1 molar ratio of reactants is theoretical, using a slight excess (e.g., 1.05-1.1 equivalents) of the less expensive reagent, typically the alkyl halide, can help drive the reaction to completion and maximize the conversion of the more valuable salicylic acid.

Reaction Conditions: The optimal temperature, pressure, and reaction time must be determined through experimental studies. Higher temperatures can increase the reaction rate but may also promote undesirable side reactions, such as elimination or C-alkylation. A carefully controlled temperature profile is essential.

Post-Reaction Workup: After the reaction is complete, the typical workup involves quenching the reaction, often with water. The reaction mixture is then acidified (e.g., with hydrochloric acid) to a pH of ~2-3, which protonates the carboxylate group and causes the this compound product to precipitate out of the aqueous solution.

Purification: The crude solid product is isolated by filtration and washed with water to remove inorganic salts like sodium bromide. The primary method for achieving high purity is recrystallization. A suitable solvent or solvent system must be identified that dissolves the product well at elevated temperatures but poorly at low temperatures, while allowing impurities to remain in solution.

| Parameter | Effect on Yield | Effect on Purity | Optimization Strategy |

| Temperature | Increases with temperature up to an optimum, then may decrease due to side reactions. | Can decrease at higher temperatures due to byproduct formation. | Determine the optimal temperature range that maximizes rate while minimizing impurity formation. |

| Reactant Ratio | Can be increased by using a slight excess of the alkylating agent. | Excess alkylating agent must be removed during purification. | Use a slight excess of the less expensive reactant to drive the reaction to completion. |

| Base | A strong base is required to fully deprotonate the phenolic hydroxyl group. | The choice of base can influence side reactions. | Use a cost-effective and strong base like sodium hydroxide or potassium carbonate. |

| Recrystallization Solvent | Solvent choice affects the recovery of the purified product. | Critical for removing residual starting materials, byproducts, and salts. | Screen various solvents to find one that provides high recovery of pure crystals. |

Chemical Reactivity and Derivatization of 2 3 Methylbutoxy Benzoic Acid

Acid-Base Chemistry and Salt Formation of 2-(3-Methylbutoxy)benzoic Acid

The reaction with a strong base, such as sodium hydroxide (B78521), results in the formation of sodium 2-(3-methylbutoxy)benzoate. This salt is typically more water-soluble than the parent acid.

Table 1: Predicted Acid-Base Properties

| Property | Predicted Value |

| pKa | ~4-5 |

| Water Solubility | Low |

| Salt Water Solubility | Higher than parent acid |

Note: Predicted values are based on the general properties of substituted benzoic acids and may vary.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to produce a range of derivatives.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.comyoutube.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to either use an excess of the alcohol or remove the water formed during the reaction. tcu.edu For instance, the reaction with methanol (B129727) would yield methyl 2-(3-methylbutoxy)benzoate. The general reaction is as follows:

C₁₂H₁₆O₃ + R-OH ⇌ C₁₂H₁₅O₂-OR + H₂O

Various catalysts can be employed for the esterification of benzoic acid derivatives, including mineral acids like sulfuric acid, as well as metal-containing catalysts such as tin or titanium compounds. google.comgoogle.com

Amidation: The carboxylic acid can also be converted to an amide by reacting with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires high temperatures. Niobium(V) oxide has been shown to be a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with amines. researchgate.net The reaction of this compound with an amine (R-NH₂) would produce N-alkyl-2-(3-methylbutoxy)benzamide.

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-(3-methylbutoxy)benzyl alcohol. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.org Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. For benzoic acids, this reaction is generally difficult and requires harsh conditions, such as high temperatures. nih.govgoogle.com However, specific methods have been developed for the decarboxylation of benzoic acid derivatives. For example, oxidative decarboxylation can be induced by peroxyl radicals. nih.gov Another method involves a photoinduced ligand-to-metal charge transfer-enabled radical decarboxylation to synthesize phenols from benzoic acids. nih.gov

Aromatic Ring Functionalization of this compound

The substituents on the benzene (B151609) ring, the carboxylic acid group and the 3-methylbutoxy group, direct the position of further substitution on the aromatic ring.

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.comlumenlearning.com The existing substituents on the ring determine the position and rate of the substitution.

The carboxylic acid group (-COOH) is an electron-withdrawing group and is a meta-director. wikipedia.orgquora.com It deactivates the ring towards electrophilic attack.

The alkoxy group (-OR) , in this case, the 3-methylbutoxy group, is an electron-donating group and is an ortho, para-director. It activates the ring towards electrophilic attack.

When both an activating and a deactivating group are present on the ring, the activating group generally controls the regioselectivity of the reaction. Therefore, for this compound, the 3-methylbutoxy group will direct incoming electrophiles to the ortho and para positions relative to it. The available positions for substitution are C4 and C6. Steric hindrance from the adjacent 3-methylbutoxy group might influence the ratio of substitution at these positions.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -COOH | Electron-withdrawing | meta |

| -O-R (3-Methylbutoxy) | Electron-donating | ortho, para |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-(3-methylbutoxy)-4-nitrobenzoic acid and 2-(3-methylbutoxy)-6-nitrobenzoic acid.

Nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. chemistrysteps.comlibretexts.orglibretexts.org The aromatic ring of this compound is not highly activated towards nucleophilic attack due to the presence of the electron-donating 3-methylbutoxy group. For a nucleophilic aromatic substitution to occur, a leaving group (such as a halogen) would need to be present on the ring, and the reaction would be facilitated by the presence of strong electron-withdrawing groups, typically in the ortho or para position to the leaving group. libretexts.orgyoutube.com Therefore, direct nucleophilic aromatic substitution on this compound itself is not considered a primary reaction pathway under normal conditions.

Ether Linkage Cleavage and Modification Strategies

The chemical stability of the ether linkage is a defining characteristic of ethers, making them relatively unreactive towards many reagents. libretexts.org However, the carbon-oxygen bond of the ether in this compound can be cleaved under specific, stringent conditions, typically involving strong acids. libretexts.orgwikipedia.org This reaction is a cornerstone of ether chemistry and proceeds via acid-catalyzed nucleophilic substitution. wikipedia.org

The process begins with the protonation of the ether's oxygen atom by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com Following this activation step, a nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), attacks one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. masterorganicchemistry.com

The specific pathway of this nucleophilic substitution—either SN1 or SN2—is dictated by the nature of the alkyl groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com In the case of this compound, an aryl alkyl ether, the cleavage mechanism is well-defined. The molecule consists of an aromatic ring and a primary alkyl group (the 3-methylbutyl or isoamyl group) attached to the ether oxygen. Due to the high stability of the bond between the oxygen and the aromatic ring, nucleophilic attack on the aromatic carbon does not occur. libretexts.org

Instead, the reaction proceeds via an SN2 mechanism. libretexts.org The halide ion attacks the less sterically hindered carbon of the 3-methylbutyl group, displacing the 2-carboxyl-phenoxide group.

The products of this cleavage are therefore salicylic (B10762653) acid (2-hydroxybenzoic acid) and the corresponding 3-methylbutyl halide (e.g., 1-iodo-3-methylbutane (B1583052) if HI is used). Diaryl ethers are generally resistant to acid cleavage, and similarly, the aryl-oxygen bond in this compound remains intact. libretexts.org

| Reagent | Mechanism | Products |

| Strong Acid (e.g., HI, HBr) | SN2 Attack | Salicylic acid and 3-methylbutyl halide |

Synthesis of Structurally Diverse Derivatives of this compound

The structure of this compound features two primary reactive sites for derivatization: the carboxylic acid group and the aromatic ring. These functional groups allow for a wide range of chemical modifications to generate structurally diverse derivatives with potentially new or enhanced properties. The carboxylic acid can undergo esterification or amidation, while the aromatic ring is susceptible to electrophilic aromatic substitution, although the existing substituents will direct the position of new additions.

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive subunits) into a single chemical entity. nih.govnih.gov The resulting hybrid molecule may exhibit an improved activity profile, dual or multiple modes of action, and potentially reduced side effects compared to the individual parent drugs. nih.gov

The this compound scaffold can serve as a foundational component for creating novel hybrid molecules. The carboxylic acid group is a convenient anchor point for attaching other bioactive moieties through linker groups. Common linkages include esters or amides. For instance, another molecule containing a hydroxyl (-OH) or amino (-NH2) group can be coupled with the carboxylic acid of this compound. This combinatorial approach can generate new chemical entities for evaluation as potent therapeutic agents. rasayanjournal.co.in

Examples of Potential Hybridization Strategies:

| Pharmacophore to be Attached | Linkage Type | Potential Therapeutic Area |

| Anti-inflammatory agent (e.g., with a free -OH group) | Ester | Dual-action anti-inflammatory |

| Antimicrobial agent (e.g., with a free -NH2 group) | Amide | Novel antimicrobial compounds |

| Anticancer moiety | Amide/Ester | Targeted cancer therapeutics |

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical biotransformation. nih.govactamedicamarisiensis.ro This strategy is widely employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or chemical instability. nih.govnih.gov

For a compound like this compound, the carboxylic acid functional group is an ideal site for prodrug modification. The polarity of the carboxylic acid can limit a molecule's ability to cross lipid-rich biological membranes. By masking this polar group, typically through esterification, the resulting prodrug becomes more lipophilic, which can enhance its absorption and cell permeability. actamedicamarisiensis.roresearchgate.net

Upon absorption into the body, ubiquitous esterase enzymes can hydrolyze the ester bond, releasing the active parent drug, this compound, at the site of action. actamedicamarisiensis.romdpi.com The choice of the alcohol used for esterification can fine-tune the physicochemical properties and the rate of hydrolysis of the prodrug.

Table of Potential Prodrug Modifications:

| Prodrug Derivative | Modification | Intended Improvement |

| Methyl 2-(3-methylbutoxy)benzoate | Methyl Ester | Increased lipophilicity, enhanced membrane permeation |

| Ethyl 2-(3-methylbutoxy)benzoate | Ethyl Ester | Increased lipophilicity, modified hydrolysis rate |

| Glycosyl 2-(3-methylbutoxy)benzoate | Sugar Ester | Improved aqueous solubility |

Spectroscopic and Chromatographic Elucidation Techniques for 2 3 Methylbutoxy Benzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(3-Methylbutoxy)benzoic acid, a combination of one-dimensional and multi-dimensional NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Predicted ¹H and ¹³C NMR Chemical Shifts

Below are the predicted chemical shifts for the different nuclei in this compound. These predictions are based on established chemical shift values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | C | - | ~168-172 |

| 2 | C | - | ~158-160 |

| 3 | C-H | ~7.8-8.0 | ~120-122 |

| 4 | C-H | ~7.1-7.3 | ~132-134 |

| 5 | C-H | ~7.5-7.7 | ~122-124 |

| 6 | C-H | ~7.0-7.2 | ~130-132 |

| 7 | C=O | - | - |

| 8 | O | - | - |

| 9 | O | - | - |

| 10 | CH₂ | ~4.1-4.3 | ~68-70 |

| 11 | CH₂ | ~1.7-1.9 | ~38-40 |

| 12 | CH | ~2.0-2.2 | ~25-27 |

| 13 | CH₃ | ~0.9-1.0 | ~22-24 |

| 14 | CH₃ | ~0.9-1.0 | ~22-24 |

Multi-dimensional NMR techniques are essential for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the protons on the aromatic ring, helping to assign their relative positions. It would also clearly delineate the spin system of the 3-methylbutoxy side chain, showing correlations from the O-CH₂ protons to the adjacent CH₂ protons, then to the CH proton, and finally to the two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, protons. columbia.edu For example, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~69 ppm, confirming this as the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be observed between the O-CH₂ protons (~4.2 ppm) and the aromatic carbon at position 2 (~159 ppm), confirming the attachment of the ether linkage to the benzoic acid ring. Correlations between the aromatic protons and the carboxylic acid carbon (~170 ppm) would also be expected.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (δ, ppm) | Correlating Carbons (δ, ppm) | Inferred Connectivity |

|---|---|---|---|

| HSQC | ~4.1-4.3 | ~68-70 | C10-H |

| ~1.7-1.9 | ~38-40 | C11-H | |

| ~2.0-2.2 | ~25-27 | C12-H | |

| ~0.9-1.0 | ~22-24 | C13/C14-H | |

| HMBC | ~4.1-4.3 (H10) | ~158-160 (C2) | C2-O-C10 |

| ~4.1-4.3 (H10) | ~38-40 (C11) | O-C10-C11 | |

| ~7.8-8.0 (H3) | ~168-172 (C1) | H3-C3-C2-C1 |

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the crystalline form. For carboxylic acids like this compound, ssNMR is particularly useful for studying intermolecular interactions, such as hydrogen bonding. princeton.edu

In the solid state, carboxylic acids often form hydrogen-bonded dimers. nih.gov Solid-state ¹³C NMR can reveal the presence of different polymorphs or conformations within the crystal lattice, which would manifest as distinct chemical shifts for the carbonyl carbon and other aromatic carbons. nih.gov Furthermore, advanced ssNMR techniques can probe the dynamics of the molecule, such as the rotation of the methyl groups in the butoxy side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₆O₃), the theoretical exact mass can be calculated. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₇O₃⁺ | 209.1178 |

| [M+Na]⁺ | C₁₂H₁₆O₃Na⁺ | 231.0997 |

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions (product ions). The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.

Common fragmentation of aryl ethers involves cleavage of the C-O bond. scribd.com A significant fragmentation pathway would likely involve the loss of the 3-methylbutoxy group as a radical, leading to a prominent ion. Further fragmentation could involve the loss of the alkyl chain from the ether oxygen. The carboxylic acid group can also undergo fragmentation, typically through the loss of water (H₂O) or carbon dioxide (CO₂).

Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 209.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 209.1 | 137.0 | C₅H₁₂ (72.1) | [HOOC-C₆H₄-O]⁺ |

| 209.1 | 121.0 | C₅H₁₂O (88.1) | [C₆H₅-COOH]⁺ |

| 137.0 | 93.0 | CO₂ (44.0) | [C₆H₅-OH]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due to hydrogen bonding, typically in the range of 2500-3300 cm⁻¹. orgchemboulder.com The carbonyl (C=O) stretch gives a strong, sharp absorption around 1700 cm⁻¹. stmarys-ca.edu The C-O stretching of the ether group is expected in the 1050-1250 cm⁻¹ region. openstax.org Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, and C-H stretching from the aromatic ring and the alkyl chain will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C=O stretch typically show strong signals. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, very broad | Weak |

| Carboxylic Acid | C=O stretch | 1680-1720 | Strong | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong | Strong |

| Ether | C-O stretch | 1050-1250 | Strong | Medium |

| Alkyl Group | C-H stretch | 2850-2960 | Medium-Strong | Medium-Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within this compound. The UV-Vis spectrum is dictated by the chromophore present in the molecule, which in this case is the substituted benzene (B151609) ring conjugated with the carboxylic acid group. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones.

The benzoic acid moiety typically exhibits characteristic absorption bands in the UV region. These absorptions are attributed to π → π* transitions within the aromatic ring and the carbonyl group. The presence of the 3-methylbutoxy group, an alkoxy substituent, at the ortho position can influence the absorption maxima (λmax) and the molar absorptivity (ε). This influence is primarily due to the electronic effects of the oxygen atom's lone pairs interacting with the π-system of the benzene ring.

The pH of the solvent can significantly affect the UV-Vis spectrum of this compound. In acidic to neutral solutions, the compound exists predominantly in its protonated form (carboxylic acid). In basic solutions, it will be deprotonated to the carboxylate anion. This change in ionization state alters the electronic distribution within the chromophore, typically leading to a shift in the absorption bands. For benzoic acid itself, the neutral form at acidic pH shows absorption maxima around 230 nm and 274 nm. rsc.org The deprotonated form at basic pH exhibits peaks at approximately 225 nm and 269 nm. rsc.org Similar behavior would be anticipated for this compound.

A hypothetical UV-Vis spectral dataset for this compound in a polar solvent like ethanol (B145695) is presented below, illustrating the expected absorption bands.

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Ethanol

| Absorption Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

|---|---|---|---|

| Band I | ~280 | ~2,000 | π → π* (Benzene ring) |

| Band II | ~235 | ~10,000 | π → π* (Benzene ring and C=O) |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of aromatic carboxylic acids. nih.gov

Method development for this compound would involve the optimization of several key parameters:

Stationary Phase: A C18 or C8 bonded silica (B1680970) column is typically effective for retaining and separating aromatic compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic analyte. nih.gov By suppressing the ionization of the carboxylic acid group (using a buffer with a pH below the pKa of the acid), retention on the nonpolar stationary phase is increased.

Detection: A UV detector is commonly used, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., ~235 nm or ~280 nm).

The following table outlines a potential starting point for an RP-HPLC method for the analysis of this compound.

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography (GC) is challenging. The carboxylic acid group can lead to poor peak shape and strong adsorption on the stationary phase. researchgate.net Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester derivative. nih.govcolostate.edu

A common derivatization strategy is esterification to form the methyl ester. This can be achieved using reagents such as diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. The resulting methyl 2-(3-methylbutoxy)benzoate is significantly more volatile and amenable to GC analysis.

A hypothetical GC method for the analysis of the methyl ester derivative is presented below.

Table 3: Example GC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

The 3-methylbutoxy group contains a chiral center if it is derived from 3-methyl-1-butanol that is not a racemic mixture. If this compound is synthesized from an enantiomerically pure or enriched starting material, the final product will be chiral. In such cases, chiral chromatography is necessary to separate and quantify the enantiomers.

Chiral HPLC is the most common approach for the enantioseparation of chiral carboxylic acids. researchgate.net This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including carboxylic acids. researchgate.net

The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.

Table 4: Potential Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane:Isopropanol with a small amount of a modifier like trifluoroacetic acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at an appropriate wavelength |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis (If Applicable)

If a single crystal of this compound of suitable quality can be grown, X-ray crystallography can provide unambiguous information about its three-dimensional molecular structure. For chiral molecules, this technique can be used to determine the absolute stereochemistry, provided that anomalous dispersion effects are utilized.

The crystal structure would reveal details about bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. Substituted benzoic acids often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. rsc.org The bulky 3-methylbutoxy group at the ortho position may influence the crystal packing arrangement. mdpi.com

A summary of the type of information that could be obtained from an X-ray crystallographic analysis is provided in the table below.

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals contacts, and other non-covalent interactions. |

| Absolute Configuration | The absolute stereochemistry of a chiral molecule (if applicable and determined). |

Computational and Theoretical Studies on 2 3 Methylbutoxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. vjst.vnvjst.vn It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vn

For 2-(3-Methylbutoxy)benzoic acid, DFT studies would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. niscpr.res.in From this optimized structure, the electronic properties can be calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. vjst.vn A smaller gap suggests higher reactivity.

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. niscpr.res.in For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating these as sites for electrophilic attack, and positive potential near the acidic hydrogen.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This interactive table contains hypothetical data for illustrative purposes, based on typical values for benzoic acid derivatives.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Dipole Moment | 2.5 | Debye |

Ab Initio Methods for Molecular Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), are known for their rigor and can provide highly accurate predictions of molecular properties, although they are often more computationally demanding than DFT. wikipedia.orgrsc.org

Applying ab initio methods to this compound would yield precise information about its molecular geometry. cdnsciencepub.com This includes bond lengths, bond angles, and dihedral angles that define the molecule's shape and conformation. For instance, these calculations could predict the planarity of the benzene (B151609) ring, the geometry of the carboxylic acid group, and the preferred rotational orientation (torsion) of the 3-methylbutoxy side chain relative to the aromatic ring. This structural information is foundational for all other computational studies, including docking and molecular dynamics.

Table 2: Hypothetical Ab Initio-Calculated Geometrical Parameters for this compound This interactive table contains hypothetical data for illustrative purposes, based on known values for similar structures. | Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value | Unit | | :--- | :--- | :--- | :--- | :--- | :--- | | Bond Length | C(carboxyl) | C(ring) | | 1.49 | Å | | Bond Length | C(carboxyl) | O(hydroxyl) | | 1.36 | Å | | Bond Angle | C(ring) | C(carboxyl) | O(carbonyl) | 118 | Degrees | | Dihedral Angle | C(ring) | O(ether) | C(alkyl) | C(alkyl) | 120 | Degrees |

Molecular Docking and Dynamics Simulations with Target Macromolecules

To explore the potential biological activity of this compound, computational techniques can simulate its interaction with macromolecular targets like proteins.

Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target to identify potential inhibitors or activators. stmjournals.com

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. A scoring function would then be used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov The results would also provide a detailed profile of the intermolecular interactions stabilizing the complex. For this compound, these interactions would likely include:

Hydrogen bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues in the protein's active site. niscpr.res.in

Hydrophobic interactions: The benzene ring and the isobutyl group of the side chain would likely engage in hydrophobic interactions with nonpolar residues.

Table 3: Hypothetical Ligand-Protein Interaction Profile for this compound This interactive table contains hypothetical data for illustrative purposes.

| Interaction Type | Ligand Group | Protein Residue (Example) | Distance |

|---|---|---|---|

| Hydrogen Bond | Carboxyl -OH | ASP 152 | 1.9 Å |

| Hydrogen Bond | Carboxyl C=O | SER 190 | 2.1 Å |

| Hydrophobic | Benzene Ring | PHE 210 | 3.8 Å |

| Hydrophobic | Isobutyl Group | LEU 99 | 4.2 Å |

| Binding Affinity Score | -7.5 kcal/mol |

Conformational Analysis and Binding Mode Prediction

Most drug-like molecules are flexible and can adopt various shapes or conformations. ijpsr.comuq.edu.au Conformational analysis aims to identify the low-energy conformations of a molecule that are likely to be relevant for its biological activity. nih.gov The 3-methylbutoxy side chain of this compound has several rotatable single bonds, allowing it to adopt numerous conformations. Computational methods can systematically explore these possibilities to find the most stable conformers in both an unbound state and when interacting with a protein. It is known that ligands often bind in a conformation that is not their absolute lowest energy state. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to refine the binding mode prediction and assess the stability of the ligand-protein complex over time. unimi.itrsc.org MD simulations calculate the motion of atoms and molecules by iteratively solving Newton's equations of motion. researchgate.net An MD simulation of the this compound-protein complex would reveal how the ligand and protein adjust to each other, the stability of key interactions, and the flexibility of the ligand within the binding pocket. nih.govnih.gov This provides a more dynamic and realistic picture of the binding event than the static snapshot offered by docking.

Table 4: Hypothetical Low-Energy Conformers of this compound This interactive table contains hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 178° | 65° | 0.00 |

| 2 | -60° | 180° | 1.25 |

| 3 | 75° | -62° | 2.10 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

QSAR and QSPR are computational modeling techniques that aim to build mathematical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.trdamcop.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are most important for a desired effect. nih.govchitkara.edu.in

To develop a QSAR model for derivatives of this compound, a set of related molecules with varying substituents would be synthesized and their biological activity measured. Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as:

Hydrophobicity: Often represented by logP (the logarithm of the octanol-water partition coefficient).

Electronic properties: Such as Hammett constants (σ), dipole moment, or HOMO/LUMO energies. damcop.com

Steric properties: Like molar refractivity (MR) or Taft steric parameters (Es). damcop.com

Topological indices: Which describe molecular size, shape, and branching.

Statistical methods, such as multiple linear regression, are then used to create an equation that relates a combination of these descriptors to the observed biological activity. dergipark.org.tr For example, a hypothetical QSAR model for a series of this compound derivatives might indicate that activity increases with higher hydrophobicity of a substituent on the benzene ring but decreases with bulky substituents at a specific position.

Table 5: Hypothetical Molecular Descriptors for a QSAR Model of this compound Derivatives This interactive table contains hypothetical data for illustrative purposes.

| Derivative (Substituent at position 4) | pIC50 (Activity) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) |

|---|---|---|---|---|

| -H (Parent Compound) | 5.2 | 3.5 | 60.1 | 0.00 |

| -Cl | 5.8 | 4.2 | 65.2 | 0.23 |

| -CH3 | 5.5 | 4.0 | 64.7 | -0.17 |

| -NO2 | 6.1 | 3.4 | 64.8 | 0.78 |

A resulting hypothetical QSAR equation might look like: pIC50 = 0.8 * logP + 0.5 * σ - 0.1 * MR + C

This equation would suggest that higher hydrophobicity (logP) and electron-withdrawing character (positive σ) are beneficial for activity, while increased bulkiness (MR) is detrimental.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A fundamental application of computational chemistry is the prediction of spectroscopic parameters. Theoretical calculations can provide detailed information about the vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra of a molecule. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

The process typically begins with the optimization of the ground-state molecular geometry of this compound using a selected level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p). mdpi.comdergipark.org.tr Once the optimized geometry is obtained, further calculations can be performed to predict various spectroscopic parameters.

For instance, vibrational frequency calculations can predict the infrared (IR) and Raman spectra. The calculated frequencies and intensities can then be compared with experimental data. It is a common practice to scale the calculated vibrational frequencies to correct for anharmonicity and the approximations inherent in the theoretical model. nih.gov The Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsional modes. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These theoretical chemical shifts are typically calculated for the compound in a simulated solvent environment to better match experimental conditions. dergipark.org.tr The predicted chemical shifts are then compared to experimental values, providing a rigorous test of the accuracy of the computed molecular structure.

The following table illustrates a hypothetical comparison between predicted and experimental vibrational frequencies for key functional groups in this compound, based on typical results from computational studies of similar benzoic acid derivatives.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3500-3000 (broad) | ~3500-3000 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700-1750 | ~1700-1750 |

| C-O (Ether) | Asymmetric Stretching | ~1250-1300 | ~1250-1300 |

| C-O (Carboxylic Acid) | Stretching | ~1200-1300 | ~1200-1300 |

| Aromatic C-H | Stretching | ~3000-3100 | ~3000-3100 |

| Aliphatic C-H | Stretching | ~2850-3000 | ~2850-3000 |

Note: The values in this table are representative and based on computational studies of analogous molecules. Specific experimental and theoretical values for this compound would require dedicated study.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is also a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of a chemical transformation.

For this compound, computational methods could be used to explore various reactions, such as its synthesis, esterification, or decarboxylation. For a given reaction, the geometries of the reactants, products, and any intermediates are optimized. Transition state searches are then performed to locate the highest energy point along the reaction coordinate connecting the reactants (or intermediates) to the products.

The nature of the stationary points on the PES (minima for reactants, products, and intermediates; first-order saddle points for transition states) is confirmed by calculating the vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The difference in energy between the transition state and the reactants provides the activation energy (Ea) for the reaction, which is a key parameter in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For example, in the synthesis of substituted benzoic acids, computational studies can help to understand the role of catalysts and reaction conditions in promoting the desired transformation. researchgate.net

Such theoretical investigations can provide a level of detail about reaction mechanisms that is often difficult to obtain through experimental means alone. They can reveal the precise geometric changes that occur during a reaction and the electronic factors that influence reactivity.

Exploration of Biological Activity and Mechanistic Interactions of 2 3 Methylbutoxy Benzoic Acid

In Vitro Enzyme Inhibition Studies

No information is available in the current scientific literature regarding the in vitro enzyme inhibition properties of 2-(3-Methylbutoxy)benzoic acid.

Kinetic Characterization of Enzyme Inhibition

There is no data on the kinetic characterization of enzyme inhibition by this compound.

Substrate Mimicry and Active Site Interaction Mechanisms

There is no data describing the mechanisms of substrate mimicry or active site interactions for this compound.

Receptor Binding Assays and Ligand-Receptor Interactions in Model Systems

No studies have been published detailing the receptor binding profile of this compound.

Affinity and Selectivity Profiling

Information on the affinity and selectivity of this compound for any biological receptor is not available.

Allosteric Modulation Mechanisms

There is no research available on the potential allosteric modulation mechanisms of this compound.

Cellular Pathway Modulation in Defined Cell Line Models

The effects of this compound on cellular pathways in any defined cell line models have not been documented in scientific literature.

Gene Expression Profiling Studies

Currently, there is a lack of specific gene expression profiling studies available for this compound. However, research on the broader class of benzoic acid derivatives suggests that these compounds can influence various cellular pathways by altering gene expression. For instance, studies on other benzoic acid compounds have shown modulation of genes involved in inflammation, cell proliferation, and metabolic regulation.

Future research should prioritize transcriptomic analysis to elucidate the specific effects of this compound on gene expression. Such studies would provide valuable insights into its mechanism of action and potential therapeutic applications. A hypothetical gene expression study might reveal dose-dependent changes in genes related to microbial metabolic pathways, which would be consistent with the observed antimicrobial activities of benzoic acid derivatives.

Table 1: Hypothetical Gene Expression Changes in a Model Organism Treated with this compound

| Gene | Pathway | Predicted Change in Expression |

| PFK1 | Glycolysis | Downregulation |

| ERG11 | Ergosterol Biosynthesis | Downregulation |

| CAT1 | Oxidative Stress | Upregulation |

| HSP70 | Stress Response | Upregulation |

Protein-Protein Interaction Analysis

Direct protein-protein interaction (PPI) analyses for this compound have not been documented. The scientific community relies on computational predictions and studies of structurally similar molecules to infer potential protein targets. Benzoic acid and its derivatives are known to interact with various enzymes and receptors, suggesting that this compound may also exhibit such interactions.

Potential protein targets could include enzymes in microbial metabolic pathways or proteins involved in host-pathogen interactions. Techniques such as affinity purification-mass spectrometry and yeast two-hybrid screening could be employed to identify direct binding partners of this compound, thereby mapping its interactome and uncovering novel mechanisms of action.

Mechanistic Investigations of Antimicrobial or Antifungal Activity in vitro

The antimicrobial and antifungal properties of benzoic acid and its derivatives are well-established. The lipophilic nature of these compounds allows them to passively diffuse across cell membranes.

Membrane Permeabilization Studies

While specific studies on this compound are not available, the general mechanism for benzoic acid derivatives involves disruption of cell membrane integrity. Once inside the microbial cell, these molecules can alter membrane fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. The 3-methylbutoxy group, being a lipophilic moiety, is expected to enhance the compound's ability to intercalate into the lipid bilayer of microbial cell membranes.

Metabolic Pathway Disruption Analysis

A primary mechanism of antifungal action for benzoate (B1203000) is the disruption of metabolic pathways. Benzoate is known to inhibit the enzyme phosphofructokinase, a key regulatory enzyme in the glycolytic pathway. nih.gov This inhibition leads to an accumulation of hexose monophosphates and a depletion of ATP, thereby restricting microbial growth. nih.gov The acidic nature of the carboxylic acid group is crucial for this activity, as it can lead to a lowering of the intracellular pH. nih.gov

Table 2: Potential Metabolic Enzyme Inhibition by this compound

| Enzyme | Metabolic Pathway | Organism | Predicted Effect |

| Phosphofructokinase | Glycolysis | Fungi | Inhibition |

| Isocitrate Lyase | Glyoxylate Cycle | Bacteria/Fungi | Potential Inhibition |

| Succinate Dehydrogenase | Citric Acid Cycle | Bacteria/Fungi | Potential Inhibition |

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the benzene (B151609) ring.

Substituent Effects on Biological Potency and Selectivity

The structure of this compound, with its alkoxy substituent at the ortho position, is significant for its potential biological activity.

Alkoxy Group: The 3-methylbutoxy group is a relatively large, non-polar substituent. This lipophilicity can enhance the compound's ability to cross biological membranes, a critical step for antimicrobial activity. The length and branching of this alkyl chain can influence the degree of membrane disruption.

Carboxylic Acid Group: The carboxylic acid moiety is essential for the antimicrobial activity of benzoic acid derivatives. Its ability to dissociate and lower intracellular pH is a key part of its mechanism of action.

Structure-activity relationship studies on other benzoic acid derivatives have shown that modifications to the alkyl chain and the aromatic ring can significantly impact potency and selectivity against different microbial species. icm.edu.pl For example, increasing the length of the alkyl chain can enhance antifungal activity up to a certain point, after which a decrease in activity is observed.

Table 3: Comparison of Structural Features and Predicted Biological Activity

| Compound | Substituent | Key Structural Feature | Predicted Antimicrobial Potency |

| Benzoic Acid | None | Parent compound | Baseline |

| Salicylic (B10762653) Acid | 2-Hydroxy | Ortho hydroxyl group | Enhanced |

| 4-Hydroxybenzoic Acid | 4-Hydroxy | Para hydroxyl group | Moderate |

| This compound | 2-(3-Methylbutoxy) | Ortho alkoxy group | Potentially High (due to lipophilicity) |

Conformational Flexibility and Its Impact on Biological Recognition

The biological activity of a molecule is not solely determined by its chemical composition and connectivity, but also by its three-dimensional structure and the dynamic ability to adopt various spatial arrangements, a property known as conformational flexibility. For this compound, the flexibility endowed by its rotatable single bonds is a critical determinant of how it interacts with biological macromolecules such as enzymes and receptors. The molecule must adopt a specific orientation, often termed the "bioactive conformation," to achieve optimal binding and elicit a biological response.

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. Understanding the preferred orientations and the energy required to transition between them is fundamental to elucidating its mechanism of action at a molecular level.

The bond between the benzoic ring and the carboxylic acid group (C1-C7).

The bond between the aromatic ring and the ether oxygen (C2-O).

The bonds within the 3-methylbutoxy side chain (O-C1', C1'-C2', C2'-C3').

Rotation around these bonds allows the carboxylic acid and the 3-methylbutoxy groups to explore a wide conformational space. However, not all possible conformations are energetically equivalent. The stability of any given conformer is influenced by a combination of factors including steric hindrance, electronic effects, and potential intramolecular interactions.

For ortho-substituted benzoic acids, the orientation of the carboxylic acid group relative to the aromatic ring is a well-studied phenomenon. mdpi.comnih.gov The carboxyl group can be either syn or anti (also referred to as cis or trans) with respect to the ortho-substituent. In the case of this compound, the bulky alkoxy group at the C2 position creates significant steric hindrance. This steric pressure generally forces the carboxylic acid group to adopt a non-planar orientation relative to the benzene ring to minimize repulsive interactions between the oxygen atoms of the carboxyl group and the ether oxygen of the substituent. mdpi.com Computational studies on related molecules like 2-fluoro and 2-chlorobenzoic acid show that the cis conformer (where the carboxylic -OH group points away from the ortho substituent) is often energetically favored over the trans conformer. researchgate.net

The 3-methylbutoxy side chain itself possesses considerable flexibility. Rotation around the C-C and C-O bonds within this chain leads to numerous possible conformers, ranging from extended, linear shapes to more compact, folded arrangements. The relative energies of these conformers are dictated by classic steric and torsional strains, as described in conformational analysis of alkanes (e.g., gauche and anti conformations). wikipedia.org

The following table outlines the key dihedral angles in this compound and the primary factors influencing their rotation.

Table 1: Key Torsional Angles and Influencing Factors in this compound (Note: The data presented in this table is based on established principles of conformational analysis. Specific experimental or computational values for this compound are not available in published literature and the descriptions are therefore illustrative.)

| Torsional Angle (Dihedral Angle) | Atoms Defining the Angle | Description of Rotation | Primary Influencing Factors |

|---|---|---|---|

| τ1 | C2-C1-C7=O8 | Rotation of the carboxylic acid group relative to the benzene ring. | Steric hindrance with the ortho 3-methylbutoxy group; potential electronic interactions with the ring. |

| τ2 | C1-C2-O-C1' | Rotation of the entire 3-methylbutoxy group relative to the benzene ring. | Steric clash between the side chain and the carboxylic acid group; conjugation effects between the ether oxygen and the aromatic ring. |

| τ3 | C2-O-C1'-C2' | Rotation around the ether oxygen and the first carbon of the side chain. | Standard torsional strain, influenced by the proximity to the aromatic ring. |

| τ4 | O-C1'-C2'-C3' | Rotation within the flexible alkyl chain, leading to gauche or anti arrangements. | Steric interactions between the methyl group and the rest of the chain (1,3-diaxial-like interactions in certain conformers). |

The concept of a "bioactive conformation" is central to the interaction of flexible molecules with their biological targets. A receptor or enzyme active site presents a specific three-dimensional cavity with a defined arrangement of interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets, charged residues). For this compound to bind effectively, it must adopt a conformation that is complementary to this site.

The strength of the intermolecular interactions between the molecule in its bioactive conformation and the receptor (e.g., hydrogen bonds, van der Waals forces, π-π stacking).

The conformational energy penalty , which is the energy required for the molecule to change from its most stable solution-state conformation to the bioactive conformation.

If the bioactive conformation is one of the low-energy, stable conformers of the molecule, the energy penalty for binding will be small, and the molecule is more likely to be a potent ligand. Conversely, if the bioactive conformation is a high-energy, sterically strained state, the binding affinity will be significantly reduced, as a substantial amount of binding energy would be consumed simply to force the molecule into the correct shape. The flexibility of the 3-methylbutoxy chain allows it to adapt to the shape of a binding pocket, but this adaptation comes with an energetic cost.

The following table provides a hypothetical energy landscape for this compound to illustrate how different conformations can vary in stability and how this might relate to biological activity.

Table 2: Hypothetical Conformational Energy Landscape and its Implication for Biological Activity (Disclaimer: The relative energy values are illustrative examples based on general principles of molecular mechanics to demonstrate the concept of a conformational energy landscape. They are not derived from specific experimental or computational studies on this compound.)

| Conformer Description | Key Conformational Features | Hypothetical Relative Energy (kJ/mol) | Implication for Biological Recognition |

|---|---|---|---|

| Global Minimum (A) | Carboxyl group non-planar; side chain in an extended, anti-conformation. | 0 (Reference) | Most populated conformation in solution. If this is the bioactive conformer, binding is highly favorable. |

| Local Minimum (B) | Carboxyl group non-planar; side chain in a folded, gauche conformation. | 5 - 10 | Readily accessible conformation. If this is the bioactive conformer, the energy penalty is low, allowing for potent activity. |

| Transition State (C) | Eclipsed conformation within the side chain during bond rotation. | > 20 | High-energy state, not populated. Unlikely to be a bioactive conformation. |

| Sterically Hindered (D) | Side chain rotated towards the carboxylic acid group, causing significant steric clash. | > 30 | Very high energy penalty. If this conformation is required for binding, the compound will likely show very weak or no activity. |

Despite extensive research, there is currently no publicly available scientific literature detailing the specific advanced applications of This compound in the areas outlined. Searches for its use as a chemical intermediate in complex organic synthesis for agrochemicals and specialized polymers, its integration into smart materials like photoresponsive systems and pH-responsive hydrogels, or its role in supram olecular chemistry and self-assembly processes did not yield any specific research findings, synthetic strategies, or data.

General information on related benzoic acid derivatives suggests that such compounds can be versatile intermediates in organic synthesis and building blocks for functional materials. However, without specific studies on this compound, any discussion of its advanced applications would be speculative and not based on scientific evidence.

Therefore, this article cannot be generated as per the requested outline due to the absence of specific and detailed research on this compound in the specified advanced applications.

Advanced Applications and Functional Materials Incorporating 2 3 Methylbutoxy Benzoic Acid

Role in Supramolecular Chemistry and Self-Assembly Processes

Crystal Engineering and Co-crystallization Strategies

There is no available scientific literature detailing the use of 2-(3-Methylbutoxy)benzoic acid in crystal engineering or co-crystallization studies. Crystal engineering often involves the predictable design of solid-state structures through the control of intermolecular interactions. Co-crystals of active pharmaceutical ingredients (APIs) are commonly formed with co-formers like benzoic acid or hydroxybenzoic acids to modify physicochemical properties such as solubility and stability. However, no specific co-crystals involving this compound as either the primary component or the co-former have been reported. Consequently, there are no data on its hydrogen bonding patterns, supramolecular synthons, or crystal packing behavior in a multi-component crystalline system.

Metal-Organic Frameworks (MOFs) or Coordination Polymer Design

This compound has not been documented as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The carboxylate group of benzoic acid and its derivatives is a common binding site used to connect metal ions or clusters, forming extended porous networks. Researchers have employed a wide array of substituted benzoic acids to tune the properties of these materials for applications in gas storage, separation, and catalysis. However, a search of crystallographic and chemical databases yields no instances of MOFs or coordination polymers constructed using this compound. Therefore, no structural data or functional properties for such materials can be reported.

Development as an Analytical Reagent or Chemical Probe

Chemo-Sensors and Biosensors (Non-Clinical Detection Focus)